![molecular formula C12H18N2 B1518278 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 1157497-87-4](/img/structure/B1518278.png)
2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine
Overview
Description
2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine (AMDI) is an organic compound that has been the subject of extensive research due to its potential applications in the scientific, medical and pharmaceutical fields. Specifically, AMDI has been investigated for its potential to act as a synthetic intermediate in the production of pharmaceuticals and as a potential therapeutic agent for a variety of conditions.
Scientific Research Applications
Polymer Solar Cells Enhancement
The amine-based fullerene derivative, phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), demonstrates a significant application in enhancing polymer solar cells. This material, with notably higher electron mobility than its counterpart PCBM, has been successfully utilized as both an acceptor and a cathode interfacial material in solar cells, promoting a favorable vertical phase separation. This separation improves the work function of the cathode, thereby facilitating electron transport. The application of PCBDAN not only enhances the efficiency of solar cells but also simplifies device fabrication by eliminating the need for multiple layers, signaling potential for future high-efficiency, alcohol-processable organic/polymer solar cells (Menglan Lv et al., 2014).
Chemical Synthesis and Protection of Carboxylic Acids
In the field of chemical synthesis, the compound 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been developed as a novel reagent for protecting carboxylic acids. This reagent allows for the conversion of carboxylic acids into their amide forms, which are stable under basic conditions. Such advancements highlight the utility of specific amine derivatives in facilitating complex organic synthesis procedures by offering protective strategies for sensitive functional groups, thereby broadening the toolkit available for chemical transformations (E. Arai et al., 1998).
Advanced Polymer Design
Research into the aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers has provided insights into the design of advanced materials. By utilizing different amine methacrylates, scientists have created polymers with unique solubility behaviors and temperature-responsive properties. These polymers, which can form stable micelles in aqueous media, have potential applications in drug delivery systems and other biotechnological fields, underscoring the importance of amines in developing responsive and functional polymer systems (V. Bütün et al., 2001).
Supramolecular Chemistry
The study of hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives has contributed significantly to supramolecular chemistry. This research has enabled the preparation of binary supramolecular organic salts, showcasing the role of 2-aminoheterocyclic compounds in binding with carboxylic acids. Such interactions are fundamental in constructing complex molecular architectures and have implications for the development of new materials and molecular recognition processes (Shouwen Jin et al., 2011).
Carbon Dioxide Capture
The synthesis of new tertiary amines with varying alkyl chain lengths and the incorporation of hydroxyl groups demonstrates significant advancements in carbon dioxide capture technology. These amines exhibit high CO2 absorption capacities and cyclic capacities, alongside fast absorption and regeneration rates. The study of these chemical structures in relation to CO2 capture performance elucidates the role of amines in enhancing post-combustion CO2 capture processes, an essential step towards reducing greenhouse gas emissions (S. Singto et al., 2016).
properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHYBNTVUOZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
1157497-87-4 | |
Record name | 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.